An In-depth Technical Guide to the Core Chemical Structure and Properties of Tristearin
An In-depth Technical Guide to the Core Chemical Structure and Properties of Tristearin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tristearin, a triglyceride derived from three units of stearic acid, is a prevalent component of animal and vegetable fats.[1] Its well-defined chemical structure and polymorphic behavior make it a subject of significant interest in various scientific disciplines, including materials science, food technology, and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical structure and physicochemical properties of tristearin. It includes a detailed summary of its spectral and thermal properties, methodologies for its characterization, and a discussion of its biological breakdown. The information is presented to support advanced research and development activities.
Chemical Structure and Identification
Tristearin is chemically known as Propane-1,2,3-triyl tri(octadecanoate) or 2,3-di(octadecanoyloxy)propyl octadecanoate.[1][2] It is formed from the esterification of one molecule of glycerol with three molecules of stearic acid.[1][3]
Table 1: Chemical Identifiers of Tristearin
| Identifier | Value |
| IUPAC Name | Propane-1,2,3-triyl tri(octadecanoate)[1] |
| Other Names | Glyceryl tristearate, Trioctadecanoin[1][2] |
| CAS Number | 555-43-1[1][4] |
| Molecular Formula | C₅₇H₁₁₀O₆[1][2][4] |
| Molecular Weight | 891.501 g/mol [1] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[2] |
| InChIKey | DCXXMTOCNZCJGO-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
Tristearin is an odorless, white powder.[1] Its physical properties are significantly influenced by its crystalline form (polymorphism).
Table 2: Physical Properties of Tristearin
| Property | Value |
| Appearance | White, odorless powder[1] |
| Melting Point | α-form: 54 °C, β'-form: 65 °C, β-form: 72.5 °C[1] |
| Density | 0.862 g/cm³ (80 °C)[1] |
| Solubility | Insoluble in water; soluble in chloroform, carbon disulfide; slightly soluble in ethanol[5] |
Spectral Data
The structural elucidation of tristearin is supported by various spectroscopic techniques.
Table 3: Summary of Spectral Data for Tristearin
| Technique | Key Signals and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.29, 4.15 (m, 5H, glycerol backbone CH₂, CH), 2.31 (t, 6H, α-CH₂ of stearic acid), 1.61 (m, 6H, β-CH₂ of stearic acid), 1.25 (s, 84H, methylene chain), 0.88 (t, 9H, terminal CH₃)[1] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ 173.2, 172.8 (C=O), 69.0, 62.1 (glycerol backbone), 34.2, 34.0, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 24.9, 22.7 (methylene carbons), 14.1 (terminal CH₃)[1] |
| FTIR (cm⁻¹) | ~2917 & 2849 (C-H stretching), ~1740 (C=O ester stretching), ~1165 (C-O stretching)[5] |
| Mass Spectrometry (EI) | Major fragments corresponding to the loss of one or more stearoyl groups and rearrangements.[1] |
Polymorphism and Thermal Analysis
Tristearin exhibits polymorphism, existing in at least three crystalline forms: α, β', and β.[1] These forms have distinct melting points and stabilities, with the β form being the most stable. The transitions between these polymorphic forms can be investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Experimental Protocols
Determination of Melting Point and Polymorphic Transitions by DSC
Methodology:
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A sample of tristearin (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument from room temperature to 90 °C at a controlled rate (e.g., 10 °C/min) to erase its thermal history.
-
The molten sample is then cooled at a specific rate to induce the formation of a particular polymorphic form. For the α-form, rapid cooling is employed, while slower cooling and annealing at a temperature just below the melting point of the β'-form can promote the formation of more stable polymorphs.
-
A second heating scan is performed at a controlled rate (e.g., 5 °C/min) to observe the melting endotherms and any exothermic recrystallization events corresponding to the transitions between polymorphs.
Crystalline Structure Analysis by X-ray Diffraction (XRD)
Methodology:
-
A powdered sample of tristearin, prepared with a specific thermal history to obtain a desired polymorph, is evenly spread on a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer.
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram is analyzed to determine the d-spacing values, which are characteristic of the different polymorphic forms. The β-form typically shows characteristic short spacings around 4.6 Å and 3.8 Å.[6]
Chemical Reactions
Saponification
Tristearin undergoes saponification when treated with a strong base, such as sodium hydroxide (NaOH), to produce glycerol and sodium stearate, the primary component of soap.
C₅₇H₁₁₀O₆ + 3NaOH → C₃H₅(OH)₃ + 3C₁₇H₃₅COONa
Biological Properties and Signaling Pathways
Lipolysis
In biological systems, triglycerides like tristearin are broken down in a process called lipolysis to release fatty acids and glycerol, which can be used for energy. This process is primarily carried out by lipases.
The initial and rate-limiting step in the breakdown of triacylglycerols is catalyzed by adipose triglyceride lipase (ATGL).[7] Subsequently, hormone-sensitive lipase (HSL) hydrolyzes the resulting diacylglycerol, and monoacylglycerol lipase (MGL) completes the process by breaking down the monoacylglycerol.[8]
Applications in Research and Drug Development
Tristearin is widely used in the pharmaceutical industry as an excipient in solid dosage forms. Its lipid nature makes it a suitable material for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4][9] These systems can be used for the controlled release and targeted delivery of therapeutic agents.[4][9] The polymorphic behavior of tristearin is a critical consideration in the formulation and stability of these drug delivery systems.[2]
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of tristearin. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important triglyceride. A thorough understanding of its structure, properties, and behavior is essential for its effective application in various scientific and industrial fields.
References
- 1. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tristearin - CD Bioparticles [cd-bioparticles.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipolysis - a highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. polysciences.com [polysciences.com]
